tert-Butyl ((octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate
Description
tert-Butyl ((octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate is a bicyclic carbamate derivative characterized by a fused cyclopentane-pyrrolidine ring system. Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol . The compound is primarily utilized in pharmaceutical research as a building block for drug candidates, particularly in the synthesis of protease inhibitors and kinase modulators.
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl N-(2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-ylmethyl)carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13-6-4-5-10(13)7-14-8-13/h10,14H,4-9H2,1-3H3,(H,15,16) |
InChI Key |
HQFTTWPKAOKSRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCCC1CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate typically involves the reaction of tert-butyl isocyanate with an appropriate amine precursor. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Starting Materials: tert-Butyl isocyanate and the amine precursor.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The temperature is maintained at around 0-25°C.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of tert-butylN-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the carbamate moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols; reactions are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
tert-ButylN-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butylN-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations:
Core Ring Systems: The target compound’s octahydrocyclopenta[c]pyrrole provides a rigid, lipophilic scaffold, advantageous for binding to hydrophobic enzyme pockets . Azetidine-based analogs (e.g., C₉H₁₇FNO₂·HCl) offer smaller ring systems with improved solubility .
Ketone functionalities (e.g., 3-oxocyclopentyl) introduce electrophilic sites for further derivatization but may reduce stability under basic conditions .
Stereochemical Considerations :
Key Findings:
- The target compound’s synthesis relies on Boc-protection strategies , similar to other analogs, but requires precise stereochemical control .
Biological Activity
tert-Butyl ((octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate is a synthetic compound with notable biological activities, primarily due to its unique structural features, including a tert-butyl group and an octahydrocyclopenta[c]pyrrole moiety. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- IUPAC Name : tert-butyl N-[[(3aS,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]methyl]carbamate
The presence of the tert-butyl group introduces significant steric hindrance that enhances the compound's binding affinity to various biological targets. The carbamate moiety facilitates hydrogen bonding with target molecules, modulating their activity effectively.
Enzyme Inhibition
Research indicates that this compound acts as an allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a critical enzyme implicated in various diseases including cancer and metabolic disorders. The compound's ability to bind to SHP2 suggests potential therapeutic applications in conditions where SHP2 plays a pathogenic role.
Protein Interaction Studies
The compound's unique structure allows it to interact with specific proteins and enzymes. Studies have shown that it exhibits significant binding affinity towards various receptors involved in signaling pathways. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been used to quantify these interactions, providing insights into the compound's potential as a drug candidate.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits dose-dependent inhibition of target enzymes. For instance, IC50 values have been reported in the low micromolar range for specific targets, indicating its potency as an enzyme inhibitor. Further studies are needed to elucidate the detailed mechanisms underlying these interactions .
Toxicological Assessments
Toxicological assessments have shown that while the compound demonstrates promising biological activity, its safety profile must be thoroughly evaluated. Preliminary studies indicate that it has a favorable toxicity profile compared to other compounds in its class, making it a candidate for further development in therapeutic applications .
Comparative Analysis with Related Compounds
The following table summarizes the molecular characteristics of this compound compared to related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Notable Features |
|---|---|---|---|
| This compound | C13H24N2O2 | 240.34 g/mol | Strong enzyme inhibitor |
| N-Methyl-N-(octahydrocyclopenta[c]pyrrol-3a-yl)methylamine | C12H23N | 211.32 g/mol | Lacks carbamate functionality |
| Cyclopentyl methylcarbamate | C8H15NO2 | 155.21 g/mol | Simpler structure; less steric hindrance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
